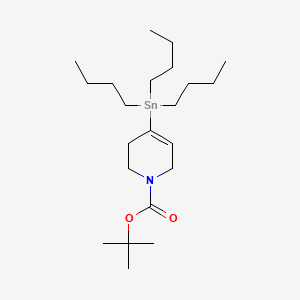

3,6-Dihydro-4-(tributylstannyl)-1(2h)-pyridinecarboxylic acid t-butyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

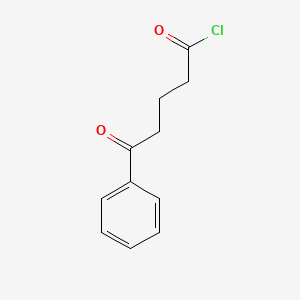

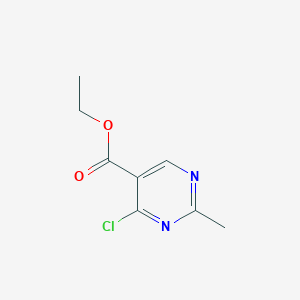

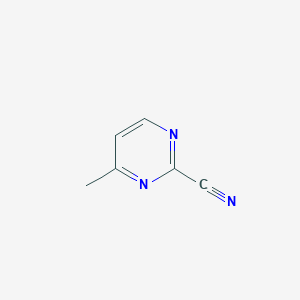

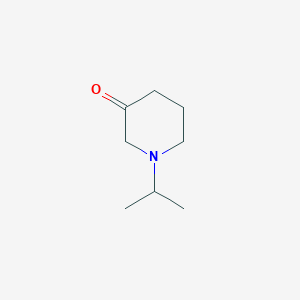

“3,6-Dihydro-4-(tributylstannyl)-1(2h)-pyridinecarboxylic acid t-butyl ester” appears to be an organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “tributylstannyl” group suggests the presence of a tin atom bonded to three butyl groups.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a pyridine derivative with a tributyltin reagent. The exact method would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure would be determined by the arrangement of the atoms in the molecule. The pyridine ring would likely be planar due to the sp2 hybridization of the carbon and nitrogen atoms. The tributyltin group would likely add significant bulk to the molecule.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyridine ring and the tributyltin group. The pyridine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The tributyltin group may be susceptible to transmetallation reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Some general predictions can be made based on the groups present in the molecule. For example, the presence of the tributyltin group suggests that the compound would be relatively non-polar and insoluble in water.Applications De Recherche Scientifique

Synthesis and Chemical Transformations

One area of research focuses on the synthesis and further elaboration of complex organic compounds, such as piperidines and pyridines, which are crucial in medicinal chemistry and organic synthesis. For instance, Acharya and Clive (2010) described the asymmetric synthesis of 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine, which undergo Claisen rearrangement to form versatile intermediates for making a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010). Similarly, Kapeller et al. (2007) worked on the preparation of chiral alpha-oxy-[2H1]methyllithiums of 99% enantiomeric excess (ee), demonstrating the potential for creating highly stereoselective organic compounds (Kapeller et al., 2007).

Functionalized Polymers

Research on the functionalization of polymers with organotin compounds, like tributyltin carboxylates, offers insights into the development of materials with unique properties. Dalil et al. (2000) explored the synthesis of soluble polystyrenes functionalized by tri-n-butyltin carboxylates, revealing advancements in polymer chemistry and potential applications in materials science (Dalil et al., 2000).

Advanced Organic Synthesis Techniques

Research also extends to the development of novel synthetic routes and methodologies for constructing complex molecules. Moretto and Liebeskind (2000) reported on the stereo- and regiocontrolled construction of trisubstituted piperidines using a molybdenum scaffold, showcasing innovative approaches to molecular architecture (Moretto & Liebeskind, 2000).

Material Science and Nanotechnology

In material science, the synthesis of mesoporous materials from organotin compounds indicates the relevance of these studies in creating novel materials. Oikawa et al. (2000) utilized tributylstannyl esters for preparing mesoporous organic-inorganic hybrid gels, demonstrating the potential of organotin compounds in nanotechnology and material science (Oikawa et al., 2000).

Safety And Hazards

Organotin compounds can be toxic, so this compound should be handled with care. Specific safety data would depend on experimental testing.

Orientations Futures

Future research on this compound could involve studying its reactivity, exploring its potential uses, and investigating its safety profile.

Propriétés

IUPAC Name |

tert-butyl 4-tributylstannyl-3,6-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16NO2.3C4H9.Sn/c1-10(2,3)13-9(12)11-7-5-4-6-8-11;3*1-3-4-2;/h5H,6-8H2,1-3H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXDFQGKKJGPND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO2Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477433 |

Source

|

| Record name | tert-Butyl 4-(tributylstannyl)-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dihydro-4-(tributylstannyl)-1(2h)-pyridinecarboxylic acid t-butyl ester | |

CAS RN |

208465-07-0 |

Source

|

| Record name | tert-Butyl 4-(tributylstannyl)-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane](/img/structure/B1315298.png)